(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
Overview
Description
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O4 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Analysis and Quality Control : This compound is related to chloramphenicol, a widely used antibiotic. Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound, including "(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol", in pharmaceutical forms. This method meets regulatory requirements for accuracy, precision, specificity, linearity, and sensitivity (Al-Rimawi & Kharoaf, 2011).
Chemical Synthesis and Reactions : Dawber (1987) studied the reactions of the chiral diol version of this compound with the tetrahydroxyborate ion, providing insights into the behavior of 1,3-diols in chemical reactions (Dawber, 1987).
Chiral Separations and Resolutions : Werner et al. (1987) used the compound for the resolution of diastereoisomeric salts, an important process in the synthesis of optically active compounds (Werner et al., 1987).
Optical Activity and Stereochemistry : Moldovan et al. (2016) explored the conversion of this compound into novel N-modified glycines, contributing to the field of organic synthesis and stereochemistry (Moldovan et al., 2016).
Pharmaceutical Research : Xu Yun-gen (2008) reviewed FTY720, an immunosuppressant structurally similar to the compound , indicating the relevance of this structural class in pharmacological research (Xu Yun-gen, 2008).
Medicinal Chemistry and Drug Synthesis : Madesclaire et al. (2006) synthesized derivatives of the compound as part of a reaction with aromatic aldehydes, contributing to medicinal chemistry (Madesclaire et al., 2006).
Dendritic Molecule Synthesis : Moldovan et al. (2015) reported on the synthesis of dendritic melamines incorporating variants of this compound, highlighting its utility in advanced materials chemistry (Moldovan et al., 2015).
Properties
IUPAC Name |
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H/t8-,9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYUQAZZGDCPV-VTLYIQCISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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